2-[(iso-Propyloxy)methyl]thiophenol
Description
2-[(iso-Propyloxy)methyl]thiophenol is a chemical compound that belongs to the class of thiophenols. Thiophenols are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. This particular compound is characterized by the presence of an iso-propyloxy group attached to the benzene ring through a methylene bridge.
Properties
IUPAC Name |
2-(propan-2-yloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSCZDJQKIJGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(iso-Propyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with iso-propyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(iso-Propyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-[(iso-Propyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(iso-Propyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without the iso-propyloxy group.
2-Methylthiophenol: A similar compound with a methyl group instead of the iso-propyloxy group.
4-Chlorothiophenol: A compound with a chlorine atom attached to the benzene ring.
Uniqueness
2-[(iso-Propyloxy)methyl]thiophenol is unique due to the presence of the iso-propyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
2-[(iso-Propyloxy)methyl]thiophenol is a compound belonging to the thiophenol class, characterized by an iso-propyloxy group attached through a methylene bridge to the thiophenol backbone. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The molecular structure of this compound allows it to interact with various biological targets. The thiol group (-SH) can form covalent bonds with proteins and enzymes, potentially altering their functions. Additionally, the aromatic ring may engage in π-π interactions with other aromatic compounds, influencing biological pathways and cellular processes.
Key Chemical Reactions
The compound undergoes several key reactions:
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
- Reduction : It can be reduced to yield thiolates.
- Substitution : The aromatic ring can participate in electrophilic substitution reactions, leading to various derivatives.
These reactions are critical as they define the compound's reactivity and potential interactions within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. Preliminary studies show that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the minimum inhibitory concentration (MIC) of this compound against several pathogens. The results indicated an MIC value of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent.
- Antioxidant Evaluation : In an experimental setup using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities. The half-maximal inhibitory concentration (IC50) was determined to be 25 µg/mL, indicating its potency in scavenging free radicals.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Antioxidant Activity | Unique Features |
|---|---|---|---|
| This compound | Significant (MIC: 32 µg/mL) | Strong (IC50: 25 µg/mL) | Iso-propyloxy group enhances solubility |
| Thiophenol | Moderate | Moderate | Lacks iso-propyloxy group |
| 4-Chlorothiophenol | Low | Low | Halogen substitution reduces reactivity |
This table illustrates that the presence of the iso-propyloxy group significantly enhances both antimicrobial and antioxidant activities compared to other thiophenols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
